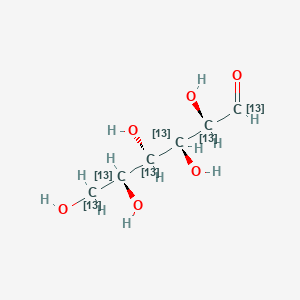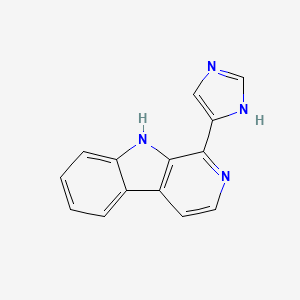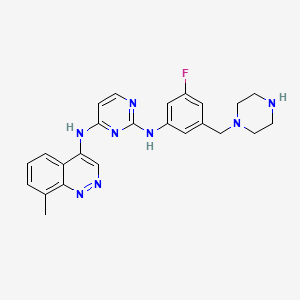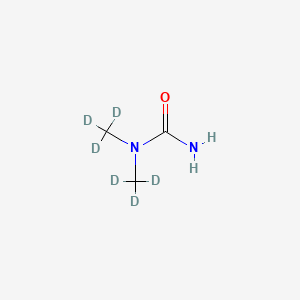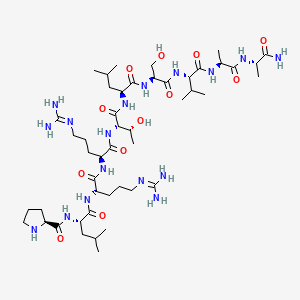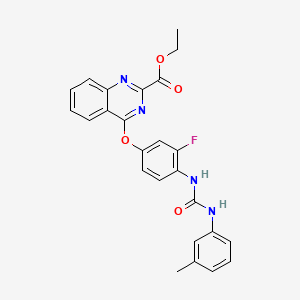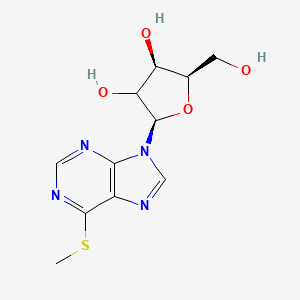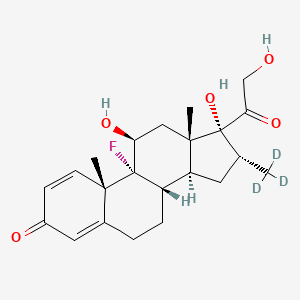![molecular formula C10H12FN5O4 B12395704 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.
Glycosylation: Attachment of the sugar moiety to the purine base through glycosylation reactions.
Amination: Introduction of the amino group at the 6-position of the purine ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sugar moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups on the purine ring or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine analogs.
科学研究应用
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also target specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2-Thioadenosine: A synthetic analog with a sulfur atom replacing the oxygen in the purine ring.
Regadenoson: A selective A2A adenosine receptor agonist used in myocardial perfusion imaging.
Uniqueness
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is unique due to the presence of the fluorine atom and specific hydroxylation pattern on the sugar moiety. These structural features can enhance its stability and biological activity compared to other nucleoside analogs.
属性
分子式 |
C10H12FN5O4 |
|---|---|
分子量 |
285.23 g/mol |
IUPAC 名称 |
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(12)14-10(19)15-8(5)16/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6?,9-/m1/s1 |
InChI 键 |
SRUXNNJIKBFXNW-DANPQCGCSA-N |
手性 SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
规范 SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)




